(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired compound. Common reagents used in this synthesis include sodium hydroxide and formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro, halogenated, and sulfonated derivatives.
Scientific Research Applications
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-1-phenyl-1H-pyrazole-4-amine
Uniqueness
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may lack the hydroxyl group or possess different functional groups .
Properties
IUPAC Name |
(3-methyl-1-phenylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDJTMRYLXMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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